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Compound of Interest

Compound Name: Trichlormethylsilan

Cat. No.: B14281748 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Modifizierung von

Siliziumwafer-Oberflächen unter Verwendung von Trichlormethylsilan (TCSM). Das Ziel ist

die Erzeugung einer hydrophoben Oberfläche durch die kovalente Bindung von Methylgruppen

an die Waferoberfläche. Diese Modifikation ist ein entscheidender Schritt in einer Vielzahl von

Anwendungen, darunter die Herstellung von Biosensoren, die Entwicklung von

Zellkulturplattformen und die Untersuchung von Arzneimittel-Wirkstoffträger-Interaktionen.

Einleitung
Die Oberflächenfunktionalisierung von Siliziumwafern ist ein grundlegender Prozess in der

Materialwissenschaft und der Halbleiterindustrie. Trichlormethylsilan (CH₃SiCl₃), auch als

Methyltrichlorsilan bekannt, ist ein reaktives Organosilicium-Monomer, das häufig zur

Silanisierung von Oberflächen verwendet wird.[1] Die drei Chlorgruppen reagieren mit den

Hydroxylgruppen (-OH) auf der Oberfläche eines Siliziumwafers, die typischerweise durch eine

native Oxidschicht vorhanden sind. Diese Reaktion führt zur Bildung einer stabilen, kovalent

gebundenen selbstorganisierenden Monoschicht (Self-Assembled Monolayer, SAM) mit nach

außen gerichteten Methylgruppen, was die Oberflächenenergie drastisch reduziert und die

Hydrophobizität erhöht.
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Die Kontrolle der Oberflächeneigenschaften ist für zahlreiche Anwendungen in der Forschung

und Arzneimittelentwicklung von entscheidender Bedeutung. Eine hydrophobe Oberfläche

kann beispielsweise die unspezifische Adsorption von Proteinen reduzieren, die Zelladhäsion

steuern oder als stabile Basis für die weitere Funktionalisierung mit spezifischen Biomolekülen

dienen.

Quantitative Datenzusammenfassung
Die Effektivität der Oberflächenmodifizierung wird durch verschiedene Techniken quantifiziert.

Die gebräuchlichsten sind die Kontaktwinkelgoniometrie zur Bestimmung der Hydrophobizität

und die Röntgenphotoelektronenspektroskopie (XPS) zur Analyse der elementaren

Zusammensetzung der Oberfläche.

Tabelle 1: Typische Kontaktwinkel von Wasser auf Siliziumwafern vor und nach der

Modifizierung mit Trichlormethylsilan.

Oberflächenzustand Typischer Kontaktwinkel (°)

Unbehandelter Siliziumwafer (mit nativer

Oxidschicht)
15 - 30

Mit Piranha-Lösung gereinigter (hydroxylierter)

Wafer
< 10

Nach der Modifizierung mit Trichlormethylsilan 90 - 110

Hinweis: Die genauen Werte können je nach Reinheit der Reagenzien,

Umgebungsbedingungen und Prozessparametern variieren.

Tabelle 2: Typische XPS-Bindungsenergiebereiche für die Analyse von mit

Trichlormethylsilan modifizierten Siliziumwafern.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b14281748?utm_src=pdf-body
https://www.benchchem.com/product/b14281748?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14281748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Element (Orbital) Chemischer Zustand
Typischer
Bindungsenergiebereich
(eV)

Si 2p Si-Si (Substrat) 99.3 - 99.8

Si 2p Si-O (Siliziumdioxid) 103.0 - 103.8[2][3]

Si 2p Si-C / Si-O-Si (Silan-Schicht) 101.5 - 102.5[2][4]

C 1s C-Si ~284.0

C 1s
C-C / C-H (Adventitious

Carbon & Methylgruppen)
284.8 - 285.2

O 1s Si-O (Siliziumdioxid / Silan) 532.0 - 533.0

Experimentelle Protokolle
Es gibt zwei primäre Methoden zur Aufbringung von Trichlormethylsilan auf Siliziumwafer: die

Lösungsphasenabscheidung und die Dampfphasenabscheidung. Die Dampfphasenmethode

wird oft bevorzugt, da sie zu gleichmäßigeren Schichten mit weniger Agglomeration führt.[4]

Protokoll 1: Oberflächenvorbereitung (Wafer-Reinigung
und Hydroxylierung)
Eine sorgfältige Reinigung ist entscheidend für die Bildung einer homogenen Monoschicht. Ziel

ist es, organische Verunreinigungen zu entfernen und die Oberfläche mit Hydroxylgruppen zu

versehen.

Materialien:

Siliziumwafer

Schwefelsäure (H₂SO₄, 98%)

Wasserstoffperoxid (H₂O₂, 30%)

Deionisiertes Wasser (DI-Wasser)
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Isopropanol (IPA)

Stickstoffgas (N₂)

Bechergläser (hitzebeständig)

Pinzetten (säurebeständig)

Sicherheitshinweis: Piranha-Lösung ist extrem ätzend und reaktiv. Es müssen jederzeit

angemessene persönliche Schutzausrüstung (Gesichtsschutz, säurebeständige Handschuhe,

Laborkittel) getragen und in einem Abzug gearbeitet werden.

Vorgehensweise:

Vorbereitung der Piranha-Lösung: In einem sauberen Becherglas vorsichtig 1 Teil 30%iges

Wasserstoffperoxid zu 3 Teilen konzentrierter Schwefelsäure geben. Achtung: Die Lösung ist

stark exotherm!

Wafer-Immersion: Die Siliziumwafer für 10-15 Minuten in die heiße Piranha-Lösung

eintauchen.

Spülen: Die Wafer vorsichtig aus der Piranha-Lösung nehmen und ausgiebig mit DI-Wasser

spülen.

Weitere Reinigung: Die Wafer nacheinander mit DI-Wasser, Isopropanol und erneut mit DI-

Wasser spülen.

Trocknen: Die Wafer unter einem Strom hochreinen Stickstoffgases trocknen.

Aktivierung (optional, aber empfohlen): Für eine maximale Hydroxylierung können die Wafer

vor der Silanisierung für 5-10 Minuten einem Sauerstoffplasma ausgesetzt werden.

Protokoll 2: Modifizierung durch
Dampfphasenabscheidung
Diese Methode minimiert die Polymerisation des Silans in der Lösung und führt zu einer

qualitativ hochwertigen Monoschicht.
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Materialien:

Gereinigte, hydroxylierte Siliziumwafer

Trichlormethylsilan (TCSM)

Ein Vakuum-Exsikkator oder eine spezielle Reaktionskammer

Kleine offene Gefäße (z.B. Uhrgläser)

Vakuumpumpe

Vorgehensweise:

Setup: Die gereinigten Wafer in den Exsikkator legen. Ein kleines, mit einigen Tropfen (~100

µL) Trichlormethylsilan gefülltes Uhrglas ebenfalls in den Exsikkator stellen, aber entfernt

von den Wafern.

Evakuierung: Den Exsikkator verschließen und mit der Vakuumpumpe für einige Minuten

evakuieren, um eine Atmosphäre aus TCSM-Dampf zu erzeugen.

Reaktion: Den Exsikkator unter Vakuum für 1-4 Stunden bei Raumtemperatur stehen lassen.

Die genaue Zeit kann je nach gewünschter Schichtdichte optimiert werden.

Spülen: Den Exsikkator belüften, die Wafer entnehmen und nacheinander mit einem

trockenen, inerten Lösungsmittel wie Toluol oder Hexan und anschließend mit Isopropanol

spülen, um nicht-kovalent gebundene Silanmoleküle zu entfernen.

Trocknen: Die modifizierten Wafer unter einem Stickstoffstrom trocknen.

Aushärten: Um die Bildung eines stabilen Siloxan-Netzwerks zu fördern, die Wafer für 30-60

Minuten bei 110-120°C im Ofen backen.[2]

Protokoll 3: Modifizierung durch
Lösungsphasenabscheidung
Obwohl anfälliger für die Bildung von Aggregaten, ist diese Methode einfacher in der

Durchführung.
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Materialien:

Gereinigte, hydroxylierte Siliziumwafer

Trichlormethylsilan (TCSM)

Wasserfreies Toluol (oder ein anderes wasserfreies, inertes Lösungsmittel)

Isopropanol (IPA)

Stickstoffgas (N₂)

Sicherheitshinweis: Arbeiten Sie in einer trockenen Atmosphäre (z.B. Glovebox oder unter

Inertgas), um eine vorzeitige Hydrolyse des Silans zu verhindern.

Vorgehensweise:

Lösungsherstellung: Eine 1-2% (v/v) Lösung von Trichlormethylsilan in wasserfreiem Toluol

herstellen.

Wafer-Immersion: Die gereinigten Wafer für 15-60 Minuten in die Silanlösung eintauchen.

Kürzere Zeiten (sogar Sekunden) können bereits zu einer signifikanten Hydrophobierung

führen.[5]

Spülen: Die Wafer aus der Lösung nehmen und gründlich mit frischem, wasserfreiem Toluol

und anschließend mit Isopropanol spülen.

Trocknen: Die modifizierten Wafer unter einem Stickstoffstrom trocknen.

Aushärten: Die Wafer für 30-60 Minuten bei 110-120°C im Ofen backen.

Visualisierungen
Diagramm des experimentellen Arbeitsablaufs
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Oberflächenvorbereitung

Oberflächenmodifizierung

Charakterisierung

Siliziumwafer

Piranha-Reinigung
(H₂SO₄/H₂O₂)

Spülen (DI-Wasser) &
Trocknen (N₂)

O₂-Plasma
(optional)

Silanisierung
(TCSM Dampf oder Lösung)

Spülen (Toluol/IPA) &
Trocknen (N₂)

Aushärten
(120°C)

Kontaktwinkel-
messung XPS-Analyse AFM-Analyse

Click to download full resolution via product page

Abbildung 1: Experimenteller Arbeitsablauf zur Oberflächenmodifizierung.
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Diagramm des Silanisierungsmechanismus
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14281748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

